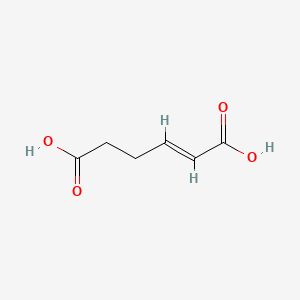
lithium(1+) ion indolizine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion indolizine-3-carboxylate is a compound with the molecular formula C9H6LiNO2 and a molecular weight of 167.09 g/mol It is a salt formed by the combination of lithium ions and indolizine-3-carboxylate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including lithium(1+) ion indolizine-3-carboxylate, can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions to form the indolizine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies can also be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a variety of substituted indolizine compounds .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion indolizine-3-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lithium(1+) ion indolizine-3-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), leading to modulation of signaling pathways involved in mood regulation and other cellular processes . The indolizine-3-carboxylate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine-3-carboxylate: The parent compound without the lithium ion.
Indole derivatives: Compounds with similar indole or indolizine cores, such as indole-3-carboxylate and indole-3-acetate.
Uniqueness
Lithium(1+) ion indolizine-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties. The lithium ion can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
2378503-33-2 |
|---|---|
Molekularformel |
C9H6LiNO2 |
Molekulargewicht |
167.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



